4-[(3-bromobenzyl)amino]-1-butanol hydrochloride
説明
4-[(3-bromobenzyl)amino]-1-butanol hydrochloride, also known as JNJ-26481585, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. This compound is a potent and selective inhibitor of the histone deacetylase 6 (HDAC6) enzyme, which is involved in the regulation of several cellular processes, including cell migration, protein degradation, and aggresome formation.
作用機序
The HDAC6 enzyme is responsible for the deacetylation of α-tubulin, a major component of the microtubule cytoskeleton. This deacetylation leads to the destabilization of microtubules and the promotion of cell migration and invasion. 4-[(3-bromobenzyl)amino]-1-butanol hydrochloride selectively inhibits HDAC6, leading to the accumulation of acetylated α-tubulin and the stabilization of microtubules. This stabilization disrupts the cell migration and protein degradation pathways, leading to the inhibition of cancer cell growth and metastasis.
Biochemical and Physiological Effects:
In addition to its anticancer effects, this compound has been shown to have other biochemical and physiological effects. This compound has been shown to enhance the formation of aggresomes, which are cellular structures involved in the clearance of misfolded proteins. In addition, this compound has been shown to induce autophagy, a cellular process involved in the degradation of damaged organelles and proteins.
実験室実験の利点と制限
The advantages of using 4-[(3-bromobenzyl)amino]-1-butanol hydrochloride in lab experiments include its potent and selective inhibition of HDAC6, its ability to enhance the activity of other anticancer agents, and its potential for use in combination therapy. However, the limitations of this compound include its low solubility in aqueous solutions and its potential for off-target effects on other HDAC enzymes.
将来の方向性
For the research on 4-[(3-bromobenzyl)amino]-1-butanol hydrochloride include the optimization of its pharmacokinetic properties, the development of more potent and selective HDAC6 inhibitors, and the investigation of its potential for use in combination therapy with other anticancer agents. In addition, further research is needed to elucidate the role of HDAC6 in other cellular processes, such as autophagy and aggresome formation, and to identify other potential therapeutic targets for the treatment of cancer and other diseases.
科学的研究の応用
The HDAC6 enzyme has been identified as a potential therapeutic target for the treatment of cancer, neurodegenerative diseases, and inflammatory disorders. 4-[(3-bromobenzyl)amino]-1-butanol hydrochloride has been shown to selectively inhibit HDAC6, leading to the accumulation of acetylated proteins and the disruption of cell migration and protein degradation pathways. Preclinical studies have demonstrated the efficacy of this compound in various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been shown to enhance the activity of other anticancer agents, such as paclitaxel and doxorubicin, in combination therapy.
特性
IUPAC Name |
4-[(3-bromophenyl)methylamino]butan-1-ol;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO.ClH/c12-11-5-3-4-10(8-11)9-13-6-1-2-7-14;/h3-5,8,13-14H,1-2,6-7,9H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKRLUHZQBWONG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNCCCCO.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。